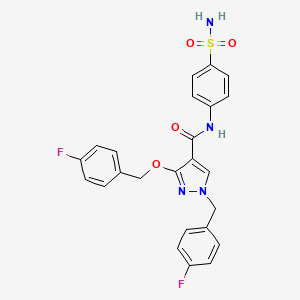
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H20F2N4O4S and its molecular weight is 498.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, with CAS number 1014069-44-3, is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. Its structural features suggest potential applications in various therapeutic areas, particularly in oncology and inflammation.
The molecular formula of the compound is C24H20F2N4O4S with a molecular weight of 498.5 g/mol. The compound's structure includes a pyrazole ring, fluorobenzyl groups, and a sulfonamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1014069-44-3 |
| Molecular Formula | C24H20F2N4O4S |
| Molecular Weight | 498.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied, revealing their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific compound has shown promising results in various assays:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to the one discussed have been evaluated for their antiproliferative effects against prostate cancer cell lines such as LNCaP and PC-3. In one study, a related pyrazole derivative exhibited an IC50 value of 18 μM against LNCaP cells and significantly downregulated prostate-specific antigen (PSA) levels by 46% .
Anti-inflammatory Effects
Pyrazole compounds have also been noted for their anti-inflammatory properties. A review highlighted that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The sulfonamide group present in the compound may enhance its anti-inflammatory activity by modulating immune responses.
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been explored, with some compounds showing activity against various bacterial strains. Research indicates that structural modifications can lead to enhanced efficacy against pathogens, suggesting that the compound may possess similar properties .
Case Studies
- Prostate Cancer Study : A series of pyrazole derivatives were synthesized and tested for their effects on prostate cancer cell lines. The findings indicated that modifications in the substituents on the pyrazole ring significantly impacted their antiproliferative activity.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, a related pyrazole derivative demonstrated significant reduction in edema, suggesting its potential for treating inflammatory conditions.
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several pyrazole analogs on MCF7 breast cancer cells, revealing that certain modifications led to increased apoptosis through caspase activation pathways .
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O4S/c25-18-5-1-16(2-6-18)13-30-14-22(24(29-30)34-15-17-3-7-19(26)8-4-17)23(31)28-20-9-11-21(12-10-20)35(27,32)33/h1-12,14H,13,15H2,(H,28,31)(H2,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPPIHSGMEZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














